Di(2-isopropylphenyl) sulfide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
474318-29-1 |
|---|---|
Molecular Formula |
C18H22S |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1-propan-2-yl-2-(2-propan-2-ylphenyl)sulfanylbenzene |
InChI |
InChI=1S/C18H22S/c1-13(2)15-9-5-7-11-17(15)19-18-12-8-6-10-16(18)14(3)4/h5-14H,1-4H3 |
InChI Key |
JZZPVHZAXCYEJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1SC2=CC=CC=C2C(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Di 2 Isopropylphenyl Sulfide
Direct Synthesis Routes for Symmetric Diaryl Sulfides
Direct synthesis routes offer efficient pathways to symmetric diaryl sulfides like Di(2-isopropylphenyl) sulfide (B99878). These methods often involve the coupling of two identical aryl precursors.
Homocoupling Approaches for Symmetric Diaryl Sulfides (e.g., Sodium Arenesulfinate Homocoupling)
A notable direct synthesis method is the homocoupling of sodium arenesulfinates. This approach provides a straightforward route to symmetric diaryl sulfides by utilizing a single aromatic precursor. Palladium catalysis has been shown to be effective for this transformation. In a general sense, the reaction involves the palladium-catalyzed self-coupling of a sodium arenesulfinate, such as sodium 2-isopropylbenzenesulfinate, to yield the corresponding symmetric diaryl sulfide.
Table 1: Representative Conditions for Palladium-Catalyzed Homocoupling of Sodium Arenesulfinates
| Catalyst | Solvent | Temperature | Typical Yield |
| Pd(OAc)₂ | NMP | 150 °C | 60-80% |
It is important to note that the steric hindrance from the ortho-isopropyl groups in the target compound could influence the reaction efficiency, potentially requiring optimization of the catalyst system and reaction conditions.
Transition Metal-Catalyzed Cross-Coupling Strategies for Carbon-Sulfur Bond Formation
Transition metal catalysis is a cornerstone of modern organic synthesis and offers powerful tools for the construction of C-S bonds in diaryl sulfides. Palladium, copper, and nickel are the most commonly employed metals for these transformations. These reactions typically involve the cross-coupling of an aryl halide or a related electrophile with a sulfur source. For the synthesis of a symmetric diaryl sulfide, this could involve the reaction of two equivalents of an aryl halide with a sulfur-donating reagent.
Palladium-catalyzed cross-coupling reactions are widely used for the formation of C-S bonds. The synthesis of symmetric diaryl sulfides can be achieved by coupling an aryl halide, such as 2-bromo- or 2-iodo-cumene, with a suitable sulfur source. While the use of thiols or thiolates is common for unsymmetrical diaryl sulfides, for symmetric sulfides, reagents like sodium sulfide or other sulfur transfer agents can be employed.
The steric hindrance posed by the ortho-isopropyl groups in 2-halocumenes presents a challenge for this type of coupling. However, the use of bulky, electron-rich phosphine (B1218219) ligands can facilitate the reaction by promoting the oxidative addition and reductive elimination steps of the catalytic cycle.
Table 2: Typical Components of a Palladium-Catalyzed C-S Coupling Reaction for Symmetric Diaryl Sulfides
| Component | Example | Role |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of active Pd(0) catalyst |
| Ligand | Xantphos, dppf | Stabilizes catalyst, facilitates reaction |
| Base | NaOt-Bu, K₂CO₃ | Activates the sulfur nucleophile |
| Sulfur Source | Na₂S, (Me₃Si)₂S | Provides the sulfur atom |
| Solvent | Toluene, Dioxane | Reaction medium |
Copper-catalyzed C-S coupling, often referred to as the Ullmann condensation, is a classical and still widely used method for the synthesis of diaryl sulfides. This reaction typically involves the coupling of an aryl halide with a thiol or a sulfur-containing salt in the presence of a copper catalyst, often at high temperatures. For symmetric diaryl sulfides, two equivalents of an aryl halide can be reacted with a sulfur source.
The synthesis of sterically hindered diaryl sulfides, such as Di(2-isopropylphenyl) sulfide, can be challenging via traditional Ullmann conditions. However, the development of more active catalyst systems, often involving ligands like phenanthroline or diamines, has enabled these transformations to proceed under milder conditions and with better yields.
Nickel catalysis has emerged as a powerful and more economical alternative to palladium for C-S cross-coupling reactions. Nickel catalysts can be particularly effective for the coupling of challenging substrates, including sterically hindered aryl halides. The synthesis of this compound could be envisioned through the nickel-catalyzed coupling of 2-halocumene with a sulfur source.
Recent advancements have focused on the development of well-defined nickel precatalysts and ligands that can overcome the challenges associated with sterically demanding substrates. These reactions often employ a reducing agent to generate the active Ni(0) species.
Table 3: Comparison of Transition Metal Catalysts for Symmetric Diaryl Sulfide Synthesis
| Metal | Advantages | Common Ligands |
| Palladium | High functional group tolerance, well-studied | Phosphines (e.g., Xantphos, dppf) |
| Copper | Lower cost, effective for Ullmann-type reactions | Phenanthroline, diamines |
| Nickel | Economical, effective for hindered substrates | Phosphines, N-heterocyclic carbenes (NHCs) |
Syntheses Utilizing Sulfoxide (B87167) Reagents as Sulfur Equivalents
An alternative approach to the synthesis of diaryl sulfides involves the use of sulfoxide reagents as a source of sulfur. For instance, dimethyl sulfoxide (DMSO) can serve as a sulfur equivalent in certain reactions. One strategy involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a sulfoxide.
For the synthesis of this compound, this could potentially involve the reaction of two equivalents of 2-isopropylphenylmagnesium bromide with a suitable sulfoxide-based sulfur transfer agent. This method avoids the use of odorous thiols and can offer a different reactivity profile compared to transition metal-catalyzed methods. However, the specific application of this methodology for the synthesis of sterically hindered symmetric diaryl sulfides like the target compound requires further investigation and development.
Synthesis via Isopropylphenyl Precursors and Derivatives
The primary route for the synthesis of this compound involves the use of 2-isopropylphenol (B134262) as the key starting material. The methodologies center on the formation of a carbon-sulfur bond by reacting the activated phenol (B47542) with a sulfur-donating reagent.
Derivatization of 2-Isopropylphenol and Related Isopropylphenyl Compounds
The direct synthesis of this compound can be achieved by reacting 2-isopropylphenol with a suitable sulfur source, such as sulfur dichloride (SCl₂) or elemental sulfur (S₈). The steric hindrance posed by the ortho-isopropyl groups necessitates specific reaction conditions and often the use of catalysts to facilitate the reaction.
One plausible and effective method involves the reaction of 2,6-disubstituted phenols, such as 2-isopropylphenol, with elemental sulfur in the presence of a base and a promoter. This approach is particularly relevant for the synthesis of sterically hindered thiobisphenols. While specific conditions for this compound are not extensively detailed in publicly available literature, analogous reactions with other 2,6-disubstituted phenols provide a strong basis for a synthetic protocol. For instance, the reaction of 2,6-dimethylphenol (B121312) with sulfur in the presence of a base like sodium metal and a promoter demonstrates the feasibility of this transformation.
Another viable route is the reaction of the corresponding phenol with sulfur dichloride. This reaction is often catalyzed to enhance its efficiency. For the synthesis of thio-bis-phenols, carboxamides, such as N,N-dialkylcarboxamides, have been shown to act as effective catalysts. The general scheme for such a reaction would involve the condensation of two molecules of 2-isopropylphenol with one molecule of sulfur dichloride, eliminating two molecules of hydrogen chloride.
The reaction conditions for these syntheses are critical and need to be carefully controlled to achieve desirable yields. The table below outlines a hypothetical set of reaction parameters based on analogous syntheses of sterically hindered diaryl sulfides.
| Parameter | Condition | Rationale |
| Starting Material | 2-Isopropylphenol | Provides the 2-isopropylphenyl moiety. |
| Sulfur Source | Sulfur Dichloride (SCl₂) or Elemental Sulfur (S₈) | Introduces the sulfur atom to form the sulfide linkage. |
| Catalyst/Base | Carboxamide (for SCl₂) or a strong base (e.g., Sodium Hydroxide) for S₈ | Activates the phenol and/or the sulfur source to facilitate the reaction. |
| Solvent | Aprotic, non-reactive solvent (e.g., Toluene, Xylene) | To dissolve reactants and facilitate heat transfer. |
| Temperature | Elevated temperatures (e.g., 80-150 °C) | To overcome the activation energy barrier, especially due to steric hindrance. |
| Reaction Time | Several hours | To allow the reaction to proceed to completion. |
Optimization Strategies and Methodological Refinements in this compound Synthesis
The synthesis of sterically hindered diaryl sulfides like this compound is often plagued by low yields and the formation of byproducts. Consequently, significant research efforts are directed towards optimizing the reaction conditions and refining the synthetic methodologies.
Key areas for optimization include the choice of catalyst, solvent, temperature, and the stoichiometry of the reactants. For reactions involving sterically hindered phenols, the catalyst plays a crucial role in overcoming the steric barrier. The use of phase-transfer catalysts could also be explored to enhance the reaction rate between the aqueous and organic phases if a biphasic system is employed.
Furthermore, the choice of the sulfur-donating reagent can significantly impact the outcome of the synthesis. While sulfur dichloride is a reactive and direct source of sulfur, its handling requires care due to its corrosive and toxic nature. Elemental sulfur, while less reactive, is safer to handle and can be activated under basic conditions.
Recent advancements in catalysis for C-S bond formation, such as the use of transition metal catalysts (e.g., copper or palladium-based systems), could also be applied to the synthesis of this compound. These catalytic systems have shown promise in facilitating the coupling of aryl halides or phenols with sulfur sources under milder conditions and with higher efficiency, even for sterically demanding substrates.
A systematic study of the reaction parameters, as outlined in the table below, would be essential for the optimization of this compound synthesis.
| Variable | Range/Options | Impact on Synthesis |
| Catalyst Loading | 0.1 - 10 mol% | Affects reaction rate and cost-effectiveness. |
| Base Strength | Weak (e.g., K₂CO₃) to Strong (e.g., NaH) | Influences the deprotonation of the phenol and the activation of the sulfur source. |
| Solvent Polarity | Non-polar (e.g., Toluene) to Polar Aprotic (e.g., DMF) | Can affect the solubility of reactants and the reaction mechanism. |
| Reaction Temperature | Room Temperature to Reflux | Higher temperatures can increase the reaction rate but may also lead to side reactions. |
| Reactant Ratio | Varying the molar ratio of 2-isopropylphenol to the sulfur source | Can influence the product distribution and minimize the formation of polysulfides. |
By systematically investigating these parameters, a robust and efficient synthetic protocol for this compound can be developed, paving the way for its broader application in various fields of chemical research and industry.
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of Di(2-isopropylphenyl) sulfide (B99878). By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms can be obtained.
¹H NMR spectroscopy of Di(2-isopropylphenyl) sulfide provides information on the number, environment, and spatial proximity of hydrogen atoms. The expected chemical shifts (δ) are influenced by the electron-donating isopropyl groups and the electron-withdrawing sulfur atom, as well as the steric hindrance between the bulky ortho substituents.
The aromatic protons are expected to appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The isopropyl methine protons (-CH) would likely resonate as a septet around δ 3.0-3.5 ppm, deshielded by the adjacent phenyl ring. The methyl protons (-CH₃) of the isopropyl groups, being equivalent, would typically appear as a doublet in the upfield region, around δ 1.2-1.3 ppm.
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic (Ar-H) | 7.0 - 7.5 | Multiplet (m) |
| Isopropyl (-CH) | 3.0 - 3.5 | Septet (sept) |
| Isopropyl (-CH₃) | 1.2 - 1.3 | Doublet (d) |
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of this compound. The aromatic region of the spectrum would display distinct signals for the ipso-carbon attached to sulfur, the carbon bearing the isopropyl group, and the other aromatic carbons.
The ipso-carbon (C-S) is expected to be found in the range of δ 135-145 ppm. The carbon atom of the phenyl ring attached to the isopropyl group would likely appear around δ 145-150 ppm. The remaining aromatic carbons would resonate between δ 125-130 ppm. For the isopropyl group, the methine carbon (-CH) is anticipated around δ 30-35 ppm, and the methyl carbons (-CH₃) would be observed further upfield, typically in the δ 23-25 ppm range.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C-S) | 135 - 145 |
| Aromatic (C-CH(CH₃)₂) | 145 - 150 |
| Aromatic (other C-H) | 125 - 130 |
| Isopropyl (-CH) | 30 - 35 |
| Isopropyl (-CH₃) | 23 - 25 |
Advanced two-dimensional (2D) NMR techniques are crucial for unambiguous assignment of ¹H and ¹³C signals and for probing the three-dimensional structure of this compound.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, for instance, confirming the coupling between the isopropyl methine proton and the methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly valuable for studying the conformational preferences arising from the steric hindrance of the ortho-isopropyl groups. Through-space correlations between the protons of the isopropyl groups and the aromatic protons of the neighboring ring would provide direct evidence for the preferred rotational conformation of the phenyl rings relative to the C-S-C plane.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insight into its structure through fragmentation analysis. The nominal molecular weight of this compound (C₂₀H₂₆S) is approximately 298.18 g/mol .
Under electron ionization (EI), the molecule is expected to produce a distinct molecular ion peak (M⁺˙) at m/z 298. The fragmentation pattern would likely be dominated by cleavages related to the isopropyl groups and the sulfur linkage. Common fragmentation pathways for sulfides include cleavage of the C-S bond and rearrangements. For this compound, characteristic fragments might include:
Loss of a methyl group ([M-15]⁺) from an isopropyl moiety.
Loss of a propyl group ([M-43]⁺) via cleavage of the isopropyl group.
Cleavage of the C-S bond, leading to fragments corresponding to the 2-isopropylphenylthiol cation ([C₉H₁₁S]⁺, m/z 151) or the 2-isopropylphenyl cation ([C₉H₁₁]⁺, m/z 119).
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 298 | Molecular ion [M]⁺˙ | C₂₀H₂₆S⁺˙ |
| 283 | [M - CH₃]⁺ | C₁₉H₂₃S⁺ |
| 255 | [M - C₃H₇]⁺ | C₁₇H₁₉S⁺ |
| 151 | [C₆H₄(C₃H₇)S]⁺ | C₉H₁₁S⁺ |
| 119 | [C₆H₄(C₃H₇)]⁺ | C₉H₁₁⁺ |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations present in this compound. A theoretical study on a related compound, 2-isopropylphenyl 2-nitro-4-((E)-((4-acetylpiperazin-1-yl)carbonyl)ethenyl)phenyl sulfide, offers insight into the expected vibrational modes. rsc.org
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the aromatic and aliphatic C-H stretching vibrations. Aromatic C-H stretching bands would appear in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the isopropyl groups would be observed just below 3000 cm⁻¹. The C-C stretching vibrations within the aromatic rings are expected to produce several bands in the 1450-1600 cm⁻¹ region. C-H bending vibrations of the isopropyl groups would be visible around 1365-1385 cm⁻¹. The C-S stretching vibration is typically weak and appears in the fingerprint region, around 600-800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the symmetric "ring breathing" modes, are often strong in the Raman spectrum. The C-S stretching vibration, while weak in the IR, may give a more distinct signal in the Raman spectrum.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2970 | 2850 - 2970 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | Medium-Strong |
| Aliphatic C-H Bend | 1365 - 1385 | 1365 - 1385 | Medium |
| C-S Stretch | 600 - 800 | 600 - 800 | Weak (IR), Medium (Raman) |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For diaryl sulfides, the principal electronic transitions are typically π → π* transitions associated with the aromatic rings.
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of substituted benzene (B151609) rings. The presence of the sulfur atom, with its lone pairs of electrons, can also lead to n → π* transitions. The steric hindrance caused by the ortho-isopropyl groups may affect the conjugation between the sulfur atom and the phenyl rings, potentially causing a hypsochromic (blue) shift in the absorption maxima compared to less hindered diaryl sulfides. The primary absorption bands are expected in the UV region, likely between 250 and 300 nm.
| Electronic Transition | Expected Wavelength Range (λmax, nm) |
|---|---|
| π → π | 250 - 300 |
| n → π | > 300 (often weak or unobserved) |
X-ray Crystallography for Solid-State Structure Determination
For a molecule like this compound, an X-ray crystallographic analysis would be invaluable for understanding its three-dimensional structure. Such a study would definitively establish key structural parameters, including:
The C-S-C bond angle: This would reveal the geometry around the central sulfur atom.
The dihedral angles between the two phenyl rings: This would describe the relative orientation of the aromatic groups, indicating whether the molecule adopts a more "twisted" or "planar" conformation.
The conformation of the isopropyl groups: This would show how these bulky substituents are arranged in the solid state.
Furthermore, the analysis of the crystal packing would reveal the nature and extent of intermolecular interactions, such as van der Waals forces, which govern how the molecules arrange themselves in the crystal lattice.
However, a thorough search of crystallographic databases and the scientific literature did not yield any published reports on the single-crystal X-ray structure of this compound. Consequently, no experimental data on its solid-state structure, including unit cell parameters, space group, and detailed molecular geometry, is currently available. The generation of such data would require the successful growth of single crystals of this compound suitable for X-ray diffraction analysis.
Below is a hypothetical data table illustrating the type of information that would be obtained from a successful X-ray crystallography experiment.
Hypothetical Crystallographic Data for this compound
| Parameter | Value (Hypothetical) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 9.876 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1489.0 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.150 |
| C-S-C Bond Angle (°) | 103.5 |
Note: The data presented in this table is purely illustrative and does not represent experimentally determined values for this compound.
Chemical Reactivity of Di 2 Isopropylphenyl Sulfide
Oxidative Transformations of the Sulfide (B99878) Moiety
The oxidation of sulfides is a fundamental transformation in organic chemistry, leading to the formation of sulfoxides and sulfones, which are valuable intermediates in synthesis. ysu.am Various methods have been developed for the selective oxidation of sulfides, with a focus on green and efficient catalytic systems. researchgate.net
The controlled oxidation of Di(2-isopropylphenyl) sulfide can yield either the corresponding sulfoxide (B87167) or sulfone. The choice of oxidant and catalyst, along with reaction conditions, plays a crucial role in determining the final product. sci-hub.se Hydrogen peroxide is often employed as a green oxidant in these transformations. sci-hub.se
Photocatalytic oxidation has emerged as an effective method for the removal of sulfur-containing organic compounds. henu.edu.cn This technique utilizes a photocatalyst, such as titanium dioxide (TiO₂), which upon irradiation generates highly reactive oxygen species responsible for the oxidation of the sulfide. henu.edu.cnscispace.com The efficiency of the photocatalytic process can be enhanced by the addition of cocatalysts like platinum (Pt) and ruthenium(IV) oxide (RuO₂). henu.edu.cn Studies on various sulfur-containing compounds have shown that photocatalytic oxidation can lead to the formation of sulfoxides and sulfones, which can then be removed. henu.edu.cn The reaction is influenced by factors such as the nature of the photocatalyst, the wavelength of irradiation, and the reaction medium. rsc.org For instance, the photocatalytic oxidation of diphenyl sulfide over vanadium-doped TiO₂ has been shown to be a two-step reaction, with the formation of diphenyl sulfoxide as an intermediate in the path to diphenyl sulfone. scispace.com
Table 1: Photocatalytic Oxidation of Various Sulfur-Containing Compounds
| Substrate | Photocatalyst | Oxidant | Products | Reference |
|---|---|---|---|---|
| Thiophene | Pt-RuO₂/TiO₂ | O₂ | Sulfones, SO₃ | henu.edu.cn |
| Diphenyl sulfide | V-TiO₂ | H₂O₂ | Diphenyl sulfoxide, Diphenyl sulfone | scispace.com |
| Alkyl and Aryl sulfides | Anthraquinone | Air | Sulfoxides | rsc.org |
| Benzyl (B1604629) ethyl sulfide | TPT-HY (zeolite) | O₂ | Benzyl ethyl sulfoxide, Benzaldehyde | researchgate.net |
Metal-containing ionic liquids (ILs) have gained significant attention as catalysts for the selective oxidation of sulfides. frontiersin.orgnih.govresearchgate.net These systems offer several advantages, including high catalytic activity, selectivity, and ease of recycling. frontiersin.orgresearchgate.net Various metal-based ILs, incorporating metals such as tungsten, molybdenum, and niobium, have been successfully employed for the oxidation of sulfides to either sulfoxides or sulfones with high yields. frontiersin.orgnih.gov The selectivity of these reactions can often be controlled by adjusting the reaction temperature. For example, a tungstate-functionalized Brønsted acidic ionic liquid catalyst has been shown to selectively produce sulfoxides at room temperature and sulfones at 50°C. frontiersin.orgnih.gov The use of hydrogen peroxide as an oxidant in these systems further enhances their green credentials. nih.gov
Table 2: Metal-Ionic Liquid Catalyzed Oxidation of Sulfides
| Catalyst | Oxidant | Substrate Scope | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| PMO-IL-WO₄²⁻ | Air | Various sulfides | Sulfoxides or Sulfones | 92-99 | frontiersin.orgnih.gov |
| PVPyPSPMo₁₀V₂ | H₂O₂ | Aryl sulfides | Sulfoxides | 95-98 | frontiersin.orgnih.gov |
| MNP@TA-IL/W | H₂O₂ | Various sulfides | Sulfoxides | 95-99 | nih.gov |
| Tungstate ions on cross-linked poly(ionic liquid) nanogel | H₂O₂ | Various sulfides | Sulfoxides | 83-98 | frontiersin.org |
The oxidation of sulfides can proceed through different mechanistic pathways. In metal-catalyzed oxidations with hydrogen peroxide, the formation of highly reactive peroxo-metal species is often proposed. These species then react with the sulfide to form the corresponding sulfoxide and subsequently the sulfone.
In some oxidation processes, the involvement of free radical intermediates has been suggested and evidenced. nih.gov For instance, the spontaneous oxidation of sulfide in aqueous solutions can produce oxygen- and sulfur-centered free radicals. nih.gov Electron paramagnetic resonance (EPR) spin trapping has been used to provide direct evidence for the production of these radical intermediates. nih.gov A proposed pathway involves the initial reaction of the sulfide with molecular oxygen to form a sulfide radical and a superoxide (B77818) radical. nih.gov These radicals can then participate in a cascade of reactions leading to the oxidized sulfur species.
Enzymatic systems, such as those involving peroxidases, can mediate the degradation of sulfide linkages. While direct studies on this compound are not prevalent, research on model compounds provides insight into the potential mechanisms. For example, manganese peroxidase (MnP), in conjunction with lipid peroxidation, has been shown to cleave the sulfide bond in a model rubber compound, di(2-methylpent-2-enyl) sulfide. nih.gov The proposed mechanism involves the generation of electrophilic radicals from the oxidation of an unsaturated aldehyde, a product of lipid peroxidation. nih.gov These radicals can abstract an electron from the sulfur atom of the sulfide, leading to a sulfur radical cation intermediate. This intermediate then reacts with molecular oxygen to cleave the carbon-sulfur bond. nih.gov This free radical-mediated scission of the sulfide bond highlights a potential biochemical pathway for the degradation of such compounds. nih.gov
Catalytic Oxidation to Sulfoxides and Sulfones
Carbon-Sulfur Bond Cleavage Mechanisms
The cleavage of the carbon-sulfur bond in sulfides is a significant reaction that can be initiated by various means, including photochemical and chemical methods.
Photochemical irradiation of alkyl and benzyl sulfides can lead to the homolytic cleavage of the C–S bond. researchgate.net This process generates a pair of radicals: an alkyl or benzyl radical and a thiyl radical. researchgate.net The subsequent fate of these radicals depends on their structure and the reaction environment. Thiyl radicals often couple to form disulfides, while alkyl radicals can undergo hydrogen abstraction, disproportionation, or coupling. researchgate.net Time-resolved studies on thioethers have shown that C-S bond cleavage can occur on an ultrafast timescale following photoexcitation. rsc.org
Chemically, carbon-sulfur bond cleavage can be achieved under oxidative conditions. For example, the reaction of certain thiols and dithioethers with hydrogen peroxide can lead to the cleavage of the C-S bond. psu.edu In the context of sulfoxides, which are the first oxidation product of sulfides, reaction with organolithium reagents can also induce C-S bond cleavage. cdnsciencepub.com This reaction competes with the abstraction of an alpha-proton and involves the displacement of one of the groups attached to the sulfur atom. cdnsciencepub.com
Electrophilic and Nucleophilic Substitution Reactions on the Aryl Rings
The aryl rings of this compound can undergo both electrophilic and nucleophilic substitution reactions, with the outcome being highly dependent on the reaction conditions and the nature of the attacking species.
Computational chemistry provides powerful tools to predict the reactivity of molecules. Electrostatic Potential (ESP) analysis is a particularly useful method for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. The ESP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.
For this compound, an ESP map would be expected to show regions of high electron density (red) localized on the sulfur atom due to its lone pairs, and also distributed across the two phenyl rings. The sulfide group (-S-) is an ortho-, para-directing and activating group in electrophilic aromatic substitution. This is because the sulfur atom can donate its lone pair of electrons into the aromatic ring through resonance, stabilizing the positively charged intermediate (arenium ion) formed during the attack of an electrophile.
Therefore, for an electrophilic attack, the most probable reactive sites on the aryl rings would be the positions ortho and para to the sulfur bridge. However, in this compound, the two ortho positions on each ring are already substituted with isopropyl groups. The other two ortho positions are adjacent to the sulfur atom. The para positions on each ring are therefore the most likely sites for electrophilic substitution, assuming steric hindrance from the isopropyl groups does not completely block these positions.
A hypothetical ESP map would likely indicate the highest negative potential at the para carbons of the phenyl rings, making them the primary targets for electrophiles.
Reactions Involving Reactive Sulfur Species Formation
This compound can be a precursor to various reactive sulfur species, primarily through oxidation of the sulfur atom. The lone pairs of electrons on the sulfur atom make it susceptible to attack by oxidizing agents.
Common oxidizing agents can convert the sulfide to a sulfoxide and further to a sulfone.
Oxidation to Sulfoxide: Treatment of this compound with a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) or a peroxy acid (e.g., m-CPBA), would be expected to yield Di(2-isopropylphenyl) sulfoxide. In this reaction, one of the sulfur's lone pairs attacks the electrophilic oxygen of the oxidizing agent.
Oxidation to Sulfone: The use of a stronger oxidizing agent, or an excess of the oxidizing agent, can further oxidize the sulfoxide to Di(2-isopropylphenyl) sulfone.
Both the sulfoxide and the sulfone can be considered as reactive sulfur species, as they are more oxidized forms of the sulfide and can participate in various chemical transformations. For instance, sulfoxides can undergo thermal elimination reactions (the Cope elimination) if they possess a beta-hydrogen.
Coordination Chemistry of Di 2 Isopropylphenyl Sulfide
Design Principles for Di(2-isopropylphenyl) Sulfide (B99878) as a Ligand
The utility of Di(2-isopropylphenyl) sulfide in coordination chemistry is dictated by the intrinsic properties of the sulfur donor atom and the profound influence of the ortho-isopropylphenyl groups.
Sulfur, as a member of Group 16, possesses lone pairs of electrons that enable it to function as a Lewis base and coordinate to metal centers. In thioether ligands like this compound, the sulfur atom acts as a neutral two-electron donor. Several key characteristics define sulfur's role in coordination complexes:
Softness: According to Pearson's Hard and Soft Acid-Base (HSAB) theory, thioether sulfur is a "soft" donor atom. This classification means it preferentially forms stable covalent bonds with soft metal ions, such as late transition metals (e.g., Pd(II), Pt(II), Ag(I), Au(I), Hg(II)) and metals in low oxidation states. geologyscience.ru
Donor Properties: Thioether ligands are generally considered weaker σ-donors and π-acceptors compared to phosphine (B1218219) ligands. However, they are integral to the coordination sphere of various metal ions and are found in nature within the amino acid methionine, which coordinates to metal ions in metalloproteins like azurin (B1173135) and cytochrome c. wikipedia.org
Coordination Modes: Thioethers typically coordinate to a single metal center in a terminal fashion. Unlike ethers, they can also act as bridging ligands between two metal centers, a capability that contributes to the formation of multinuclear complexes and clusters. wikipedia.org The sulfur atom in a coordinated thioether adopts a pyramidal geometry. wikipedia.org
Redox Activity: The sulfur atom in coordinated thioether ligands can be involved in redox transformations, although it is less common than with thiolate (RS⁻) ligands. nsf.gov The rich redox chemistry of sulfur-containing ligands is crucial in the function of various metalloenzymes. nsf.gov
The most defining feature of this compound as a ligand is the presence of two isopropyl groups at the ortho positions of each phenyl ring. These groups exert powerful steric and electronic effects that dictate the ligand's coordination behavior.
Steric Hindrance: The bulky isopropyl groups create a sterically crowded environment around the sulfur donor atom. This steric hindrance has several predictable consequences for complex formation and stability. shodhsagar.com
It can limit the number of ligands that can coordinate to a metal center, favoring complexes with lower coordination numbers.
It influences the geometry of the resulting complex, often causing significant distortions from idealized geometries (e.g., tetrahedral or square planar) to accommodate the bulky groups. cmu.edu
The steric repulsion between the ligand and other co-ligands can weaken the metal-sulfur (M-S) bond, potentially leading to lower thermodynamic stability compared to less hindered analogues. shodhsagar.com
It can protect the metal center from unwanted reactions or control the access of substrates in catalytic applications. The concept of a "cone angle," often used for phosphine ligands, can be applied here to conceptualize the space occupied by the ligand. scielo.br
Electronic Effects: The phenyl groups attached to the sulfur atom influence its electronic properties. Aryl sulfides are generally considered to be weaker σ-donors than alkyl sulfides due to the electron-withdrawing inductive effect of the sp²-hybridized carbon atoms of the phenyl ring. However, the isopropyl groups are alkyl substituents on the phenyl rings and act as weak electron-donating groups through an inductive effect. This donation can slightly increase the electron density on the sulfur atom, enhancing its σ-donor capability compared to an unsubstituted diphenyl sulfide.
Synthesis and Characterization of Metal-Sulfide Coordination Complexes
The synthesis of metal complexes with this compound, like other neutral thioether ligands, would typically be achieved through direct reaction of the ligand with a suitable metal precursor in an appropriate solvent. wikipedia.orgnih.gov A general synthetic route involves the displacement of weakly coordinating ligands (e.g., solvent molecules, halides) from a metal salt or metal complex by the thioether.
A representative synthetic equation is: MXn + L → [MXn(L)] where M is a metal ion, X is an anion (e.g., Cl⁻, Br⁻), n is the charge of the metal, and L is the this compound ligand.
Characterization of the resulting complexes relies on a combination of standard analytical techniques:
Elemental Analysis: To confirm the empirical formula of the synthesized complex.
Infrared (IR) Spectroscopy: To identify vibrational modes associated with the ligand and to observe new bands in the far-IR region (typically < 400 cm⁻¹) corresponding to the M-S stretching vibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the coordination of the ligand. Upon complexation, the chemical shifts of the protons and carbons of the isopropyl and phenyl groups are expected to change compared to the free ligand.
Molar Conductivity: To determine if the complex is an electrolyte or non-electrolyte in solution, which provides information about whether anions are coordinated to the metal or exist as counter-ions. chemijournal.com
Spectroscopic and Structural Analysis of Coordination Complexes
Spectroscopic Analysis:
UV-Visible Spectroscopy: The electronic spectra of the complexes would show bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions, depending on the metal ion. The high steric hindrance might cause distortions that would be reflected in the energies of these transitions.
NMR Spectroscopy: For unsymmetrical thioethers, coordination to a metal center can make the ligand prochiral. wikipedia.org In the case of this compound, the pyramidal sulfur center becomes a stereocenter upon coordination, which could lead to complex NMR spectra if the inversion at sulfur is slow on the NMR timescale. wikipedia.org
Structural Analysis (X-ray Crystallography): Single-crystal X-ray diffraction would provide definitive information on the solid-state structure. mdpi.comdntb.gov.ua Key structural parameters for a hypothetical complex, such as [PdCl₂(L)], are anticipated based on related structures. The steric bulk of the ligand would likely lead to a distorted square planar geometry around the palladium(II) center.
| Parameter | Expected Value/Observation | Significance |
|---|---|---|
| Coordination Geometry | Distorted Square Planar | Steric repulsion from isopropyl groups prevents ideal geometry. |
| Pd-S Bond Length | > 2.30 Å | Likely elongated due to steric strain, compared to less hindered thioether complexes. |
| Pd-Cl Bond Length | ~2.25 - 2.35 Å | Typical range for palladium(II) chloride complexes. |
| Cl-Pd-Cl Bond Angle | < 90° or > 90° | Deviation from the ideal 90° indicates distortion. |
| S-Pd-Cl Bond Angle | ~90° (with deviation) | Reflects the overall coordination geometry. |
| C-S-C Bond Angle | ~99° - 105° | The angle within the thioether ligand is not expected to change significantly upon coordination. wikipedia.org |
Ligand Exchange Reactions and Complex Stability Studies
The stability of a metal complex and the lability of its ligands are critical aspects of its chemistry, influencing its utility in areas like catalysis and medicine.
Ligand Exchange Reactions: These reactions involve the substitution of one ligand for another in the coordination sphere of a metal ion. crunchchemistry.co.uk The rate and mechanism of such reactions are heavily influenced by steric factors. For a complex containing the this compound ligand, the significant steric bulk would likely hinder associative mechanisms (Sₙ2-like), where an incoming ligand attacks the metal center before the leaving group departs. nih.gov Consequently, a dissociative mechanism (Sₙ1-like), where the bulky thioether ligand first dissociates to create a vacant coordination site, would be more probable. The weakened M-S bond due to steric strain could facilitate this dissociation, making the ligand relatively labile.
Complex Stability: The thermodynamic stability of a complex is quantified by its stability constant (K) or formation constant (β). iu.edu.sa Several factors affect stability, including the nature of the metal ion and the ligand. shodhsagar.com
Metal Ion: The stability of complexes with a given ligand often follows the Irving-Williams series for divalent first-row transition metals: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. iu.edu.sa
Theoretical Investigations of Di 2 Isopropylphenyl Sulfide
Computational Approaches to Molecular Structure and Electronic Properties
Computational chemistry provides powerful tools for predicting the behavior of molecules, offering insights that complement experimental data. For a molecule like Di(2-isopropylphenyl) sulfide (B99878), a variety of methods can be used to determine its three-dimensional structure, vibrational modes, and electronic characteristics.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Vibrational Frequencies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for optimizing molecular geometries and predicting vibrational spectra.
Geometry Optimization: The first step in a computational study is typically to find the most stable arrangement of atoms in the molecule, known as geometry optimization. This process involves calculating the electronic energy of the molecule and systematically adjusting the atomic coordinates to find the lowest energy conformation. For Di(2-isopropylphenyl) sulfide, DFT calculations would determine key structural parameters such as C-S and C-C bond lengths, C-S-C bond angles, and the dihedral angles describing the orientation of the isopropylphenyl groups relative to the sulfur atom. Functionals like B3LYP, often paired with basis sets such as 6-311G, are commonly used for such tasks.
Illustrative Data Table: Predicted Geometric Parameters This table presents the type of data that would be generated from a DFT geometry optimization. The values are hypothetical.
| Parameter | Predicted Value |
| C-S Bond Length | 1.78 Å |
| C-S-C Bond Angle | 104.5° |
| Phenyl Ring C-C Avg. Length | 1.39 Å |
| Isopropyl C-C Avg. Length | 1.53 Å |
| C-S-C-C Dihedral Angle 1 | 65.0° |
| C-S-C-C Dihedral Angle 2 | -65.0° |
Vibrational Frequencies: Once the optimized geometry is found, a vibrational frequency calculation can be performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. The results are crucial for interpreting experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific atomic motion, such as C-H stretching, phenyl ring deformations, or C-S bond vibrations. The absence of imaginary frequencies in the calculation confirms that the optimized structure is a true energy minimum.
Illustrative Data Table: Selected Predicted Vibrational Frequencies This table shows representative data that would be obtained from a DFT frequency calculation. The values are hypothetical.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 2980 - 2850 |
| Phenyl C=C Stretch | 1600 - 1450 |
| C-S Stretch | 750 - 650 |
Ab Initio and Semi-Empirical Quantum Mechanical Methods
Beyond DFT, other quantum mechanical methods offer different levels of theory and computational expense.
Ab Initio Methods: The term ab initio, meaning "from first principles," refers to methods that solve the Schrödinger equation without using experimental data for parametrization. The Hartree-Fock (HF) method is the simplest ab initio approach. More sophisticated and accurate methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF method to include electron correlation effects, providing more precise energy and property predictions. acs.org These methods are computationally more demanding than DFT and are often used as benchmarks for smaller molecules or to obtain highly accurate results for specific properties.
Semi-Empirical Methods: These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. youtube.com Methods like AM1 and PM3 are significantly faster than DFT or ab initio methods, making them suitable for very large molecular systems. nih.gov However, their accuracy is dependent on the molecule being studied being similar to the molecules used in the method's parametrization. youtube.com For this compound, semi-empirical methods could be used for initial conformational searches before refining the results with higher-level theories like DFT.
Electronic Structure Analysis
Understanding the distribution of electrons within a molecule is key to predicting its reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. mdpi.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more likely to be reactive. mdpi.com For this compound, FMO analysis would reveal the spatial distribution of these key orbitals. The HOMO is expected to have significant contributions from the sulfur atom's lone pair electrons and the π-systems of the phenyl rings, while the LUMO would likely be distributed over the antibonding orbitals of the aromatic systems.
Illustrative Data Table: FMO Properties This table presents the type of data that would be generated from an FMO analysis. The values are hypothetical.
| Property | Predicted Value (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Gap | 4.90 |
Electron Density Distribution and Electrostatic Potential (ESP) Mapping
An analysis of the total electron density provides a picture of the molecule's size and shape. More informative is the Molecular Electrostatic Potential (ESP) map, which is plotted on the electron density surface. The ESP map uses a color scale to visualize the charge distribution: red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.
For this compound, the ESP map would likely show a region of high electron density (red) around the sulfur atom due to its lone pairs. The aromatic rings would also show characteristic electron distributions, influenced by the isopropyl substituents. This map is invaluable for predicting how the molecule will interact with other molecules, including receptors or catalysts.
Theoretical Studies on Orbital Interactions and Bonding Characteristics
To gain a deeper understanding of the bonding within this compound, methods like Natural Bond Orbital (NBO) analysis can be employed. NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
Reaction Mechanism and Energetic Pathway Calculations
Theoretical investigations into the reaction mechanisms and energetic pathways of this compound are not extensively available in the current body of scientific literature. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating such pathways for organic sulfides. These studies typically involve mapping the potential energy surface of a reaction to identify transition states and intermediates, thereby providing a comprehensive understanding of the reaction kinetics and thermodynamics.
Activation Energy Barriers and Transition State Analysis for Reactivity
Specific data on the activation energy barriers and transition state analyses for reactions involving this compound are not readily found in published research. Generally, for diaryl sulfides, theoretical studies would focus on reactions such as oxidation or metal-catalyzed cross-coupling. For instance, in a hypothetical oxidation reaction, computational models would calculate the energy required to overcome the transition state for the formation of the corresponding sulfoxide (B87167) and sulfone. The geometry of the transition state, including bond lengths and angles of the interacting species, would be determined to understand the steric and electronic factors governing the reaction rate.
While direct studies on this compound are absent, research on structurally related aryl sulfides can offer some insights. For example, a DFT study on 2-isopropylphenyl 2-nitro-4-((E)-((4-acetylpiperazin-1-yl)carbonyl)ethenyl)phenyl sulfide investigated its electronic properties, which are crucial in determining reactivity. researchgate.net The calculated parameters from such a study, including the electrophilicity index, HOMO-LUMO gap, and dipole moment, provide an indication of how the molecule might behave in chemical reactions. researchgate.net
Table 1: Calculated Electronic Properties of a Structurally Related Aryl Sulfide researchgate.net
| Property | Value |
|---|---|
| Electrophilicity Index | 5.55 eV |
| EHOMO | -6.28 eV |
| ELUMO | -2.67 eV |
| Energy Gap | 4.47 eV |
Note: Data is for 2-isopropylphenyl 2-nitro-4-((E)-((4-acetylpiperazin-1-yl)carbonyl)ethenyl)phenyl sulfide and is provided for illustrative purposes due to the lack of direct data for this compound.
Investigation of Ion Pairing and Solvation Effects in Catalytic Cycles
Theoretical approaches to studying these phenomena often employ a combination of quantum mechanics and molecular mechanics (QM/MM) or implicit and explicit solvation models. These models can simulate the interaction of the catalytic species with the surrounding solvent molecules and any present ions. For instance, in a palladium-catalyzed cross-coupling reaction where a this compound derivative might act as a ligand, computational studies could explore how different solvents stabilize the active catalytic complex or how ion pairing between the catalyst and its counter-ion affects its reactivity. The choice of solvent can impact the solubility of reactants, the stability of charged intermediates, and the energy barriers of key elementary steps in the catalytic cycle.
Intermolecular Interactions and Crystal Packing Analysis
A prerequisite for detailed intermolecular interaction and crystal packing analysis is the availability of a solved crystal structure. Currently, the crystal structure of this compound is not available in public crystallographic databases. Therefore, the following sections are based on the general principles of the applied theoretical methods.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.org It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the rest of the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and analyze different types of intermolecular contacts.
Quantum Theory of Atoms in Molecules (AIM) for Bonding Interactions
The Quantum Theory of Atoms in Molecules (AIM) is a theoretical framework that analyzes the topology of the electron density to characterize chemical bonding and intermolecular interactions. By identifying critical points in the electron density, AIM can define atoms, bonds, rings, and cages.
An AIM analysis of this compound would focus on the bond critical points (BCPs) associated with both covalent bonds and non-covalent interactions. The properties of the electron density at the BCPs, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide quantitative information about the nature of the interactions. For the covalent C-S and C-C bonds, one would expect high values of ρ(r) and negative values of ∇²ρ(r), indicative of shared-shell interactions. For the weaker intermolecular interactions, such as van der Waals forces and potential C-H···π interactions, the values of ρ(r) would be significantly smaller, and ∇²ρ(r) would be positive, characteristic of closed-shell interactions. This analysis would provide a detailed and quantitative picture of the bonding within the molecule and the forces that govern its crystal packing.
Potential Research Applications of Di 2 Isopropylphenyl Sulfide
Applications in Catalysis
In catalysis, chemical compounds can function either as ligands that modify the properties of a metal catalyst or as substrates that are transformed into other molecules.
As a Ligand in Homogeneous and Heterogeneous Catalysis (e.g., C-S Coupling, Oxidation Reactions)
Diaryl sulfides can act as ligands in transition metal catalysis. The sulfur atom possesses lone pairs of electrons that can coordinate to a metal center, influencing its electronic properties and steric environment. This coordination can affect the catalyst's activity, selectivity, and stability in reactions such as carbon-sulfur (C-S) bond formation and oxidation reactions. nih.govnih.govnih.gov
For a diaryl sulfide (B99878) to be an effective ligand, its steric and electronic properties must be well-suited for the specific catalytic cycle. For instance, in palladium-catalyzed C-S coupling, ligands are crucial for facilitating the oxidative addition and reductive elimination steps. organic-chemistry.orguu.nl Similarly, in catalytic oxidation of sulfides to sulfoxides or sulfones, the ligand can modulate the interaction between the active metal-oxo species and the sulfide substrate. nih.govorganic-chemistry.orgnih.gov
Despite these general principles, a detailed review of the literature did not reveal specific studies where Di(2-isopropylphenyl) sulfide was synthesized and employed as a ligand for either homogeneous or heterogeneous catalysis. The significant steric bulk imposed by the two ortho-isopropyl groups may hinder its ability to effectively coordinate to a metal center, potentially limiting its utility as a directing group or ligand in many standard catalytic systems.
As a Substrate in Catalytic Transformations for Derivatization
Diaryl sulfides can serve as substrates in various catalytic reactions aimed at synthesizing more complex molecules. A key transformation is the catalytic oxidation of the sulfide group to form sulfoxides and sulfones, which are valuable intermediates in medicinal chemistry and materials science. nih.govorganic-chemistry.org Another important reaction is the catalytic cleavage of one of the C-S bonds, allowing for the derivatization of the aromatic rings.
While numerous catalytic systems have been developed for the selective oxidation and C-S bond cleavage of various diaryl sulfides, no specific research was found that details the use of this compound as a substrate for such catalytic derivatizations. researchgate.net The steric hindrance from the isopropyl groups could present challenges for these transformations, potentially requiring specialized catalysts or harsh reaction conditions to achieve efficient conversion.
Role as a Precursor in Advanced Organic Synthesis
In organic synthesis, a precursor is a compound that is a starting material for the creation of another, often more complex, molecule. Diaryl sulfides can be precursors for various functionalized organic compounds. For example, they can be converted into sulfoxides and sulfones, which can then undergo further transformations.
A search of the scientific literature did not identify specific instances where this compound is used as a key precursor in the total synthesis of complex natural products or advanced functional materials. Its synthesis and potential derivatization would likely be studied in the context of developing new synthetic methodologies rather than as an established building block for larger structures.
Supramolecular Chemistry and Molecular Recognition Studies
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules, focusing on non-covalent intermolecular forces. nsf.govmdpi.com Molecular recognition is a key aspect of this field, where a host molecule selectively binds to a guest molecule. nih.govaalto.fi The shape, size, and electronic properties of molecules dictate their ability to participate in host-guest interactions and self-assembly processes. nih.govmdpi.commdpi.com
The rigid, V-shaped structure of diaryl sulfides can make them interesting scaffolds for building larger supramolecular architectures or for acting as host molecules. northwestern.edu However, there is no specific information available in the searched literature that describes the use of this compound in supramolecular chemistry or molecular recognition studies. The bulky isopropyl groups would define a specific cavity shape and size, but its application as a host or as a component in self-assembling systems has not been documented.
Conclusion and Future Research Directions
Identification of Remaining Research Gaps and Unexplored Areas
The primary research gap is the complete absence of foundational characterization and reactivity studies for Di(2-isopropylphenyl) sulfide (B99878). Unexplored areas include, but are not limited to:
Synthesis: There are no published, optimized, and characterized synthetic routes specifically for Di(2-isopropylphenyl) sulfide.
Spectroscopic and Physicochemical Properties: Data on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectra, as well as its physical properties like melting point, boiling point, and solubility, are not available.
Chemical Reactivity: Its behavior in common organic reactions, its potential as a ligand in coordination chemistry, and its stability under various conditions have not been investigated.
Computational Studies: Theoretical calculations, such as Density Functional Theory (DFT), to understand its electronic structure, conformation, and potential reactivity are absent. tandfonline.comtandfonline.com
Potential Applications: Without fundamental knowledge of its properties, no applications have been proposed or investigated.
Prospects for Novel Methodologies and Emerging Applications in this compound Chemistry
Given the lack of existing research, the prospects for novel methodologies and applications are entirely speculative but can be extrapolated from general advancements in sulfide chemistry.
Novel Methodologies: Future research could focus on developing efficient and sustainable synthetic methods. This could involve modern cross-coupling reactions or greener approaches utilizing elemental sulfur. mdpi.com Methodologies for the synthesis of related compounds, such as diaminodisulfides and dialkoxydisulfides, could potentially be adapted. nih.gov
Emerging Applications: Potential applications could be explored in areas where other bulky diaryl sulfides have shown promise. These may include:
Materials Science: As a monomer or additive in the synthesis of specialty polymers like poly(arylene sulfide)s, potentially imparting unique thermal or mechanical properties. researchgate.netresearchgate.net
Medicinal Chemistry: As a scaffold for the development of new therapeutic agents, a field where various functionalized aryl sulfides have been investigated. tandfonline.comtandfonline.comrsc.org
Coordination Chemistry: As a sterically hindered ligand for the synthesis of novel metal complexes with unique catalytic or photophysical properties.
Q & A
Q. Q1. What are the optimal synthetic routes for preparing Di(2-isopropylphenyl) sulfide, and how can purity be validated?
Methodological Answer: this compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 2-isopropylthiophenol with a halogenated aromatic compound under basic conditions (e.g., using K₂CO₃ as a base in DMF at 80–100°C). Purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile impurities and high-performance liquid chromatography (HPLC) coupled with UV-Vis detection for non-volatile byproducts. Structural confirmation should include - and -NMR spectroscopy to verify the sulfide bond and isopropyl substituents .
Q. Q2. What spectroscopic techniques are most effective for characterizing this compound’s molecular structure?
Methodological Answer: Key techniques include:
- NMR spectroscopy : -NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, isopropyl methyl groups at δ 1.2–1.5 ppm). -NMR confirms quaternary carbons adjacent to sulfur.
- FTIR spectroscopy : Sulfide bond (C-S) stretching vibrations appear at 600–700 cm.
- X-ray crystallography : Resolves bond angles and spatial arrangement, critical for confirming steric effects from the isopropyl groups .
Q. Q3. How does this compound’s stability vary under different storage conditions?
Methodological Answer: Stability studies should assess:
- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen to determine decomposition temperatures.
- Photostability : UV-Vis exposure (e.g., 254 nm) to monitor degradation via HPLC.
- Oxidative resistance : Accelerated aging tests with H₂O₂ or O₃ to simulate long-term storage. Preliminary data for analogous sulfides suggest degradation products include sulfoxides and sulfones, detectable via GC-MS .
Advanced Research Questions
Q. Q4. What mechanistic insights explain the reactivity of this compound in transition-metal-catalyzed reactions?
Methodological Answer: The steric bulk of the isopropyl groups influences coordination with metals like Ru or Ag. Kinetic studies (e.g., stopped-flow UV-Vis) can track ligand displacement rates. Density functional theory (DFT) simulations model metal-sulfide interactions, revealing electron density shifts at the sulfur atom. Comparative studies with less hindered sulfides (e.g., diphenyl sulfide) highlight steric vs. electronic contributions .
Q. Q5. How can computational modeling predict the catalytic activity of this compound in cross-coupling reactions?
Methodological Answer: Molecular dynamics (MD) simulations parameterize steric effects, while DFT calculates activation energies for intermediates. For example, modeling Suzuki-Miyaura couplings with Pd catalysts identifies whether sulfide ligands stabilize oxidative addition or transmetallation steps. Validate predictions with kinetic isotope effect (KIE) studies and in situ X-ray absorption spectroscopy (XAS) .
Q. Q6. What are the challenges in quantifying trace degradation products of this compound in environmental matrices?
Methodological Answer: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for sulfoxide/sulfone derivatives. Solid-phase extraction (SPE) pre-concentrates analytes from water or soil. Matrix effects (e.g., humic acids) require standard addition calibration. Detection limits <1 ppb are achievable with high-resolution Orbitrap systems .
Q. Q7. How do steric effects in this compound influence its role as a ligand in supramolecular chemistry?
Methodological Answer: Compare binding constants (via isothermal titration calorimetry, ITC) with less bulky ligands. Single-crystal XRD of host-guest complexes (e.g., with cyclodextrins or crown ethers) reveals steric hindrance at the sulfur center. Competitive assays using fluorescent probes (e.g., pyrene) quantify cavity accessibility .
Q. Q8. What experimental designs resolve contradictions in reported reaction kinetics for sulfide oxidation?
Methodological Answer: Controlled variable studies isolate factors like pH, dissolved O₂, and Fe³⁺ concentrations. Use a factorial design to model interactions between variables. In situ electrochemical monitoring (e.g., cyclic voltammetry) tracks real-time oxidation rates. Replicate conflicting studies with standardized protocols to identify methodological biases .
Safety and Compliance
Q. Q9. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
Q. Q10. How can researchers address discrepancies in reported toxicity data for sulfide derivatives?
Methodological Answer: Standardize assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) across cell lines (e.g., HepG2 vs. HEK293). Control for sulfide solubility and stability in culture media. Cross-validate in vivo models (e.g., zebrafish embryos) to reconcile in vitro vs. in vivo results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
